N-Desmethyl Diphenhydramine-d3 Hydrochloride
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Overview
Description
N-Desmethyl Diphenhydramine-d3 Hydrochloride: is a deuterium-labeled derivative of N-Desmethyl Diphenhydramine Hydrochloride. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes.
Mechanism of Action
Target of Action
N-Desmethyl Diphenhydramine-d3 Hydrochloride, also known as 2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride, primarily targets the Histamine Receptor . Histamine receptors are a class of G protein-coupled receptors which bind histamine as their primary endogenous ligand .
Mode of Action
The compound interacts with its targets, the histamine receptors, and acts as an inhibitor . This means it blocks the action of histamine, a neurotransmitter in the body that plays a key role in allergic reactions .
Biochemical Pathways
The compound affects the Histamine signaling pathway . By inhibiting the histamine receptor, it prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .
Pharmacokinetics
The compound is deuterium labeled . Deuterium is a stable isotope of hydrogen that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the histamine receptor, which can lead to a decrease in the symptoms of allergic reactions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the body, and individual genetic variations can all impact the effectiveness of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diphenhydramine-d3 Hydrochloride involves the deuteration of N-Desmethyl Diphenhydramine. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyl Diphenhydramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated N-Desmethyl Diphenhydramine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Rigorous testing and quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Desmethyl Diphenhydramine-d3 Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can participate in substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Parent amine form.
Substitution Products: Compounds with different functional groups replacing the deuterium atoms.
Scientific Research Applications
N-Desmethyl Diphenhydramine-d3 Hydrochloride has several scientific research applications:
Pharmaceutical Research: Used as a reference standard for the quantification and analysis of N-Desmethyl Diphenhydramine in biological samples.
Metabolic Studies: The deuterium labeling allows for the tracking of the compound’s metabolic pathways and the identification of metabolites.
Drug Development: Employed in the development and validation of analytical methods for drug testing and quality control.
Chemical Research: Used in studies involving reaction mechanisms and the effects of deuterium substitution on chemical properties.
Comparison with Similar Compounds
N-Desmethyl Diphenhydramine Hydrochloride: The non-deuterated form of the compound.
Diphenhydramine Hydrochloride: The parent compound from which N-Desmethyl Diphenhydramine is derived.
Deuterated Antihistamines: Other deuterium-labeled antihistamines used for similar research purposes.
Uniqueness: N-Desmethyl Diphenhydramine-d3 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications, such as improved tracking and quantification in metabolic studies. This labeling also allows for the investigation of the effects of deuterium substitution on the compound’s pharmacokinetic and metabolic profiles.
Properties
IUPAC Name |
2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.